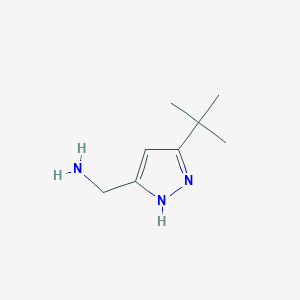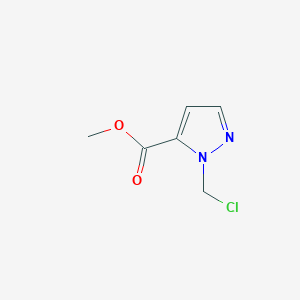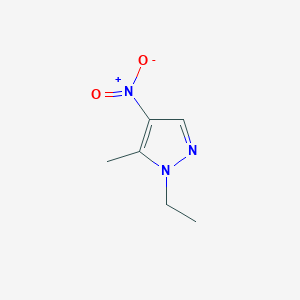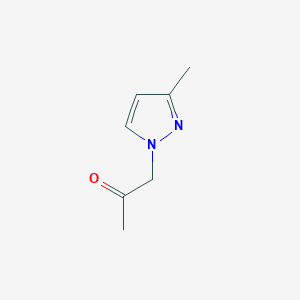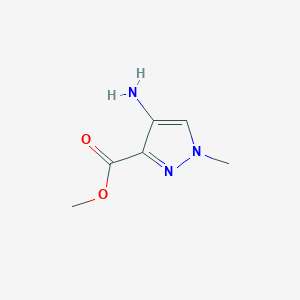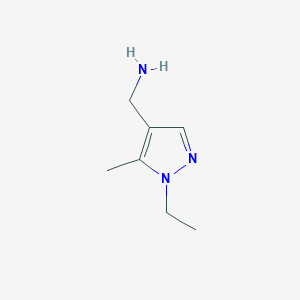
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This compound, in particular, features a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the fifth position, and a methanamine group at the fourth position.
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method involves the cyclocondensation of hydrazine with a β-keto ester, followed by alkylation and amination steps. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms 3-methyl-1H-pyrazole, which can be further alkylated with ethyl iodide to yield 1-ethyl-3-methyl-1H-pyrazole.
Multicomponent Reactions: Another approach involves multicomponent reactions where hydrazine, an aldehyde, and an amine react in a single pot to form the desired pyrazole derivative.
Industrial Production Methods: Industrial production typically employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps in the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Pyrazoline derivatives.
Substitution: Alkylated or acylated pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anti-inflammatory, analgesic, and anticancer properties.
Agrochemistry: Used in the synthesis of herbicides and fungicides.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The pyrazole ring’s nitrogen atoms can form hydrogen bonds with active site residues, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Methyl-1H-pyrazol-4-yl)methanamine
- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
Uniqueness: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for drug design .
Eigenschaften
IUPAC Name |
(1-ethyl-5-methylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHPBQDJDVJZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427423 |
Source


|
| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898046-26-9 |
Source


|
| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

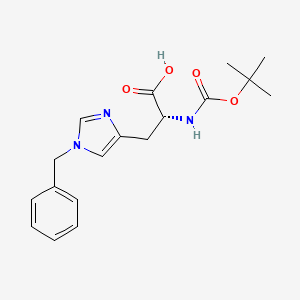
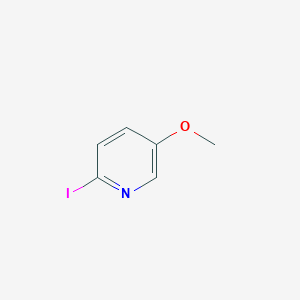
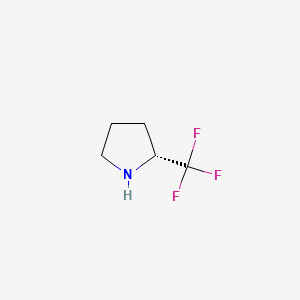


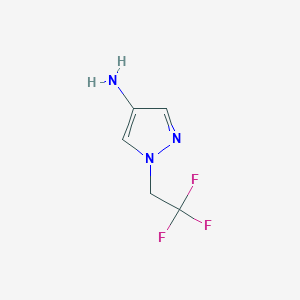
![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)
